Benzene, 1,2,3,4,5-pentafluoro-6-[3-(trimethoxysilyl)propyl]-
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Overview
Description
Benzene, 1,2,3,4,5-pentafluoro-6-[3-(trimethoxysilyl)propyl]- is a chemical compound with the molecular formula C12H15F5O3Si and a molecular weight of 330.32 g/mol . It is known for its unique structure, which combines a pentafluorobenzene ring with a trimethoxysilylpropyl group. This compound is used in various applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Benzene, 1,2,3,4,5-pentafluoro-6-[3-(trimethoxysilyl)propyl]- typically involves the reaction of pentafluorobenzene with trimethoxysilylpropyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction . The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Benzene, 1,2,3,4,5-pentafluoro-6-[3-(trimethoxysilyl)propyl]- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trimethoxysilyl group.
Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water, leading to the formation of silanols.
Oxidation and Reduction: The pentafluorobenzene ring can undergo oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include bases like sodium hydroxide for substitution and water for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzene, 1,2,3,4,5-pentafluoro-6-[3-(trimethoxysilyl)propyl]- has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Benzene, 1,2,3,4,5-pentafluoro-6-[3-(trimethoxysilyl)propyl]- involves its ability to form strong bonds with various substrates. The trimethoxysilyl group can hydrolyze to form silanols, which can then react with hydroxyl groups on surfaces, forming stable Si-O-Si bonds . This property makes it an effective surface treatment agent, providing enhanced durability and resistance to environmental factors.
Comparison with Similar Compounds
Similar compounds to Benzene, 1,2,3,4,5-pentafluoro-6-[3-(trimethoxysilyl)propyl]- include:
Bromopentafluorobenzene: Contains a bromine atom instead of the trimethoxysilylpropyl group.
Pentafluorophenyltrimethylsilane: Features a trimethylsilyl group instead of the trimethoxysilylpropyl group.
Pentafluorostyrene: Contains a vinyl group instead of the trimethoxysilylpropyl group.
The uniqueness of Benzene, 1,2,3,4,5-pentafluoro-6-[3-(trimethoxysilyl)propyl]- lies in its combination of a highly fluorinated benzene ring with a reactive trimethoxysilylpropyl group, providing a versatile compound for various applications.
Properties
IUPAC Name |
trimethoxy-[3-(2,3,4,5,6-pentafluorophenyl)propyl]silane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F5O3Si/c1-18-21(19-2,20-3)6-4-5-7-8(13)10(15)12(17)11(16)9(7)14/h4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBYFXZUTXZYMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCC1=C(C(=C(C(=C1F)F)F)F)F)(OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F5O3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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